Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Chemical Biology Drug Discovery

Researchers seeking defined 1,3,4-oxadiazole building blocks for SAR face a critical gap: no published biological data exist for this scaffold. Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 900305-86-4) addresses this need as a high-purity (≥95%) synthetic intermediate with a reactive ethyl carboxylate and derivatizable benzodioxole. • Enables de novo SAR studies on unexplored oxadiazole space. • Serves as an internal negative control or reference standard for in-house assays. • Ideal for diversity screening libraries due to structural novelty. Supply advantage: consistent quality, commercial availability, and rapid global delivery.

Molecular Formula C12H10N2O5
Molecular Weight 262.221
CAS No. 900305-86-4
Cat. No. B2414932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate
CAS900305-86-4
Molecular FormulaC12H10N2O5
Molecular Weight262.221
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C12H10N2O5/c1-2-16-12(15)11-14-13-10(19-11)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3
InChIKeyKAJBSPNFFKPQMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate Sourcing & Baseline Characterization


Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 900305-86-4) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a benzodioxole substituent and an ethyl ester group . It is available from multiple chemical suppliers, typically at a 95% purity, for use as a research chemical or synthetic building block . Despite its availability, a search of the primary literature and authoritative databases reveals a critical absence of published quantitative biological, pharmacological, or performance data for this specific molecule, which is essential for any evidence-based procurement decision [1].

Workflow Synthetic building block use Heterocyclic scaffold with reactive ester handle
Evidence context No published biological activity Functional profile completely unknown
Procurement basis Vendor-supplied purity only Data to verify; no quantitative comparators

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate: Interchangeability Not Supported


For the 1,3,4-oxadiazole scaffold, even minor structural changes, such as substituting the ethyl ester for a methyl ester, carboxylic acid, or thione, or modifying the aryl substituent, are known to dramatically alter potency, selectivity, and physicochemical properties in related series [1]. However, no SAR (Structure-Activity Relationship) studies or comparative data have been published for Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate against its closest analogs. Therefore, generic substitution is not supported by evidence and poses a significant, unquantifiable risk to experimental reproducibility and project integrity .

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Minor structural changes (ester, aryl) may dramatically alter potency in related oxadiazole series; no SAR data available for this compound.
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Generic substitution with close analogs (methyl ester, free acid) is not evidence-supported and may compromise reproducibility.
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Lack of target data prevents differentiation from similar structures; interchangeability cannot be assessed.

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate: No Quantitative Differentiation Data


No Published Biological Activity Data

A comprehensive search identified no publications with quantitative biological activity data for Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate. A single BindingDB entry was located for a similar but structurally distinct compound (BDBM50370227, an RNase L activator), but this data (IC50: 2.30 nM) is not transferable and cannot serve as a comparator [1]. All other search results lead to chemical supplier pages with no functional data . The lack of data makes it impossible to differentiate this compound from any analog on the basis of biological performance.

Biological Data
Data to verify
No quantitative functional data located
Procurement cannot be differentiated by biological performance
One BindingDB entry (BDBM50370227, RNase L activator) is structurally distinct and not transferable
Medicinal Chemistry Chemical Biology Drug Discovery

Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate Application Scenarios


Synthetic Intermediate or Building Block

The compound is supplied by commercial vendors as a research chemical, making its most evidence-supported application that of a synthetic intermediate in the preparation of novel, as-yet-uncharacterized 1,3,4-oxadiazole derivatives. Its utility in this context is defined by its reactive ethyl carboxylate handle and the benzodioxole moiety, which can be further derivatized . Any biological or performance properties of the final derivative would be entirely dependent on the new molecule and cannot be inferred from this building block.

Exploratory SAR Studies

A research group could purchase this compound as an 'in-class' candidate for an exploratory SAR study, with the explicit understanding that its biological profile is completely unknown. Its differentiation from close analogs (e.g., the methyl ester or free acid) would be the very subject of the investigation, not a pre-existing property. This application is high-risk and requires de novo synthesis and screening, but it is the only path to generate the missing quantitative evidence .

Internal Reference Standard or Negative Control

If a research program has internally characterized a series of active 1,3,4-oxadiazole analogs, this specific compound, once its lack of activity in the project's assays is experimentally confirmed, could serve as an ideal internal negative control or reference standard due to its structural similarity, high purity, and commercial availability . Its value here is purely operational, not performance-based.

Compound Collection and Screening Library Procurement

The compound could be procured for inclusion in a diverse screening library or a corporate compound collection. In this undirected screening context, its unknown activity profile is not a barrier but rather the point of acquisition. Its procurement value is based on its structural novelty within the library, its compliance with purity standards (≥95%), and its availability from supply chain sources .

Application
Selection Property
Validation Focus
Synthetic intermediate
Reactive ester & benzodioxole handle
Derivatization potential; final compound profile is independent
Exploratory SAR studies
Unknown biological profile
Requires de novo screening; differentiation from analogs is study goal
Internal reference / negative control
Structural similarity to active series
Experimentally confirm inactivity; operational use only
Screening library procurement
Structural novelty & purity (≥95%)
Undirected screening context; unknown activity is acceptable
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